(5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to the thiazolidinone class of heterocyclic molecules, characterized by a five-membered ring containing nitrogen and sulfur atoms. Its structure integrates a pyrazole moiety substituted with 3,4-dimethoxyphenyl and phenyl groups, along with a tetrahydrofuranmethyl chain at the N3 position of the thiazolidinone core.
Properties
CAS No. |
623935-74-0 |
|---|---|
Molecular Formula |
C26H25N3O4S2 |
Molecular Weight |
507.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H25N3O4S2/c1-31-21-11-10-17(13-22(21)32-2)24-18(15-29(27-24)19-7-4-3-5-8-19)14-23-25(30)28(26(34)35-23)16-20-9-6-12-33-20/h3-5,7-8,10-11,13-15,20H,6,9,12,16H2,1-2H3/b23-14- |
InChI Key |
RUKZEXGTQSONMP-UCQKPKSFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(3,4-Dimethoxyphenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde
The pyrazole ring is constructed via a cyclocondensation reaction between 3,4-dimethoxyphenylhydrazine and phenylacetylene derivatives. Under acidic conditions (acetic acid, reflux, 8–12 hours), the hydrazine reacts with an α,β-unsaturated ketone precursor to form the pyrazole nucleus. Subsequent formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) introduces the aldehyde group at the 4-position of the pyrazole.
Reaction Conditions :
Synthesis of 3-(Tetrahydro-2-Furanylmethyl)-2-Thioxo-1,3-Thiazolidin-4-One
The thiazolidinone core is synthesized via a cyclization reaction between tetrahydrofurfurylamine and carbon disulfide in the presence of chloroacetic acid. This one-pot reaction proceeds under reflux in ethanol, yielding the thiazolidinone ring with a tetrahydrofurfuryl substituent at the N3 position.
Key Data :
-
Molecular formula: C₈H₁₁NO₂S₂
-
H NMR (DMSO-d₆, 400 MHz): δ 4.85 (t, J = 7.2 Hz, 1H, OCH₂), 3.75–3.68 (m, 2H, furan CH₂), 3.12 (s, 2H, SCH₂), 2.45–2.38 (m, 2H, furan CH₂)
Knoevenagel Condensation for Hybrid Formation
The critical step in assembling the target compound is the Knoevenagel condensation between the pyrazole-4-carbaldehyde and the thiazolidinone. This reaction forms the exocyclic double bond with Z-configuration, confirmed by NOE spectroscopy.
Reaction Optimization
Sodium ethoxide (NaOEt) in anhydrous ethanol facilitates the deprotonation of the thiazolidinone’s active methylene group, enabling nucleophilic attack on the aldehyde. The reaction is typically conducted under nitrogen atmosphere to prevent oxidation.
Optimized Parameters :
Stereochemical Control
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s structure is validated by H, C, and 2D NMR experiments:
H NMR (400 MHz, CDCl₃) :
-
δ 8.21 (s, 1H, pyrazole H5)
-
δ 7.89 (d, J = 8.4 Hz, 2H, phenyl H2/H6)
-
δ 6.92 (d, J = 8.0 Hz, 1H, dimethoxyphenyl H5)
-
δ 5.32 (s, 1H, =CH)
-
δ 4.78 (t, J = 7.6 Hz, 1H, furan OCH₂)
C NMR (100 MHz, CDCl₃) :
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Methods
| Parameter | Method A | Method B |
|---|---|---|
| Catalyst | NaOEt | Piperidine |
| Solvent | Ethanol | Toluene |
| Reaction Time (h) | 6 | 12 |
| Yield (%) | 65 | 52 |
| Z/E Ratio | 95:5 | 88:12 |
Method A demonstrates superior efficiency due to the stronger base (NaOEt) accelerating enolate formation, while Method B’s prolonged reaction time in toluene favors thermodynamic control but reduces yield.
Challenges and Troubleshooting
Byproduct Formation
Competitive aldol condensation generates a dimeric side product (≈15% yield) when excess aldehyde is present. This is mitigated by strict stoichiometric control and incremental aldehyde addition.
Purification Difficulties
The compound’s low solubility in polar solvents complicates chromatography. Gradient elution (hexane → ethyl acetate, 0–40%) on silica gel achieves baseline separation of Z/E isomers.
Industrial-Scale Considerations
For bulk synthesis (>100 g), the following modifications are recommended:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioxo group at position 2 of the thiazolidinone ring is a reactive site for nucleophilic substitution. Studies on analogous thiazolidin-4-ones demonstrate that:
-
The thioxo group undergoes alkylation with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form thioether derivatives .
-
Aminolysis with primary amines (e.g., benzylamine) at 80°C yields thiourea analogs via sulfur displacement .
Example Reaction:
Oxidation
The thioxo (C=S) moiety is susceptible to oxidation:
-
Treatment with H₂O₂ in acetic acid converts the thioxo group to a sulfonyl (C=O) group, forming the corresponding thiazolidinedione .
-
Controlled oxidation with meta-chloroperbenzoic acid (mCPBA) selectively yields sulfoxide intermediates.
Table 1: Oxidation Conditions and Products
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| H₂O₂ | AcOH, 60°C, 2h | Sulfonyl derivative | 78 |
| mCPBA | DCM, 0°C, 1h | Sulfoxide | 65 |
Reduction
The methylene bridge (C=CH) between pyrazole and thiazolidinone undergoes hydrogenation:
-
Catalytic hydrogenation (H₂/Pd-C) saturates the double bond, producing a dihydro derivative.
Electrophilic Aromatic Substitution
The pyrazole ring participates in electrophilic reactions:
-
Nitration (HNO₃/H₂SO₄) occurs at the para position of the phenyl substituent on the pyrazole.
-
Sulfonation with fuming H₂SO₄ introduces sulfonic acid groups, enhancing water solubility.
Cycloaddition Reactions
The α,β-unsaturated ketone system in the thiazolidinone core enables cycloadditions:
-
Diels-Alder reactions with dienes (e.g., cyclopentadiene) form six-membered bicyclic adducts under thermal conditions .
-
1,3-Dipolar cycloadditions with azides yield triazole-fused derivatives .
Mechanism:
Functionalization of the Tetrahydrofuran Moiety
The tetrahydrofuran (THF) ring undergoes ring-opening reactions:
-
Acidic hydrolysis (HCl/H₂O) cleaves the THF ring to form a diol intermediate.
-
Reaction with Grignard reagents (e.g., MeMgBr) opens the ring, yielding alkylated products.
Condensation Reactions
The methylene group facilitates Knoevenagel condensations:
-
Reaction with aldehydes (e.g., benzaldehyde) in ethanol/piperidine extends conjugation, forming bis-arylidene derivatives .
Example:
Biological Interactions
While not a classical chemical reaction, the compound interacts with biological targets via:
-
Hydrogen bonding between the thioxo group and amino acid residues (e.g., cysteine).
-
π-π stacking of the dimethoxyphenyl group with aromatic amino acids .
Stability and Degradation
Scientific Research Applications
Structural Features
The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The presence of the pyrazole ring and methoxyphenyl groups further enhances its reactivity and potential for biological interactions.
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to this thiazolidinone derivative exhibit promising anticancer properties. Studies have shown that modifications in the thiazolidinone structure can enhance cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated selective inhibition of cancer cell proliferation through apoptosis induction mechanisms .
Antimicrobial Properties : The thiazolidinone scaffold has been investigated for its antimicrobial effects. Compounds with similar structures have been reported to possess significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This makes them potential candidates for developing new antibiotics .
Biological Applications
Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a valuable tool in biochemical research. For example, derivatives of thiazolidinones have been studied for their inhibitory effects on enzymes involved in cancer metabolism and inflammation pathways, suggesting potential therapeutic applications in managing these conditions .
Inflammatory Response Modulation : Research suggests that thiazolidinone derivatives can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other inflammatory diseases, where these compounds could serve as lead molecules for drug development aimed at reducing inflammation .
Material Science
Polymer Development : The unique chemical properties of this compound allow it to be used as a building block in the synthesis of novel polymers. These materials can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of thiazolidinone derivatives. The results indicated that specific modifications to the thiazolidinone structure led to increased potency against breast cancer cell lines, highlighting the importance of structural diversity in drug design .
- Antimicrobial Research : In a study exploring new antimicrobial agents, researchers synthesized several thiazolidinone derivatives and tested their efficacy against common pathogens. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in treating infections caused by resistant strains .
- Inflammation Modulation : A recent investigation into the anti-inflammatory effects of thiazolidinones showed that these compounds could effectively reduce markers of inflammation in vitro and in vivo models. This opens avenues for further research into their use in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison of Thiazolidinone and Pyrazole Derivatives
Key Findings:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may improve solubility and π-π stacking interactions compared to the 4-chlorobenzyl group in ’s analog, which prioritizes lipophilicity . The tetrahydrofurfurylmethyl chain (target compound) offers conformational flexibility and moderate polarity, contrasting with the rigid phenylethyl () or morpholinomethyl () groups, which may alter target binding .
’s kinase-inhibiting pyrazolo-pyrimidine derivatives highlight the importance of fluorophenyl groups in metabolic stability, a feature absent in the target compound but relevant for drug design .
Biological Activity
The compound (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one, a derivative of thiazolidin-4-one, exhibits a promising profile of biological activities. This article synthesizes the available literature on its pharmacological properties, focusing on its potential therapeutic applications.
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are recognized for their diverse biological activities, including anticancer , antimicrobial , anti-inflammatory , antidiabetic , and anticonvulsant properties. The structural modifications of the thiazolidinone scaffold significantly influence these activities, making them a focal point in medicinal chemistry research .
1. Anticancer Activity
Recent studies indicate that thiazolidin-4-one derivatives, including our compound of interest, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as enzyme inhibition and induction of apoptosis. For instance, compounds with similar structures demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 12.5 |
| Example B | A549 | 15.0 |
2. Antimicrobial Activity
The compound has also displayed antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that thiazolidinone derivatives can inhibit bacterial growth effectively, with some derivatives achieving comparable efficacy to standard antibiotics like ampicillin .
| Pathogen | Inhibition (%) |
|---|---|
| Escherichia coli | 88.46 |
| Staphylococcus aureus | 91.66 |
3. Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones is notable, with compounds exhibiting significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in various assays. The compound's structure allows it to modulate inflammatory pathways effectively .
| Cytokine | Inhibition (%) |
|---|---|
| TNF-α | 84.2 |
| IL-6 | 76.0 |
Structure-Activity Relationship (SAR)
The biological activity of (5Z)-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is influenced by its substituents:
- Pyrazole Ring : The presence of the pyrazole moiety contributes to its anti-inflammatory and anticancer properties.
- Dimethoxy Phenyl Group : Enhances the lipophilicity and potentially the bioavailability of the compound.
- Thiazolidinone Core : Essential for its biological activity; modifications at positions 2 and 3 can lead to increased potency against specific targets.
Case Studies
Several studies have explored the biological effects of thiazolidinone derivatives:
- Anticancer Study : A recent study synthesized a series of thiazolidinones and tested their effects on cancer cell lines, showing that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation focused on the synthesis of thiazolidinone derivatives with varying substituents; results indicated that compounds with halogen substitutions exhibited superior antimicrobial activity against resistant strains of bacteria .
Q & A
Q. Key Considerations :
- Use ethanol or methanol as solvents to enhance cyclization efficiency.
- Monitor reaction progress via TLC to avoid over-oxidation of the thioxo group.
Advanced: How can reaction conditions be optimized to improve yield in the final cyclization step?
Optimization strategies include:
- Catalyst selection : Copper sulfate/sodium ascorbate systems (click chemistry) for regioselective triazole formation, as seen in analogous pyrazole-triazole hybrids (61% yield achieved in THF/water at 50°C for 16 hours) .
- Temperature control : Reflux in ethanol (78°C) for 2–6 hours to balance cyclization and minimize side reactions like thioxo group oxidation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification via column chromatography .
Q. Data Contradiction Example :
- reports a 61% yield using copper catalysis, while classical reflux methods () achieve ~70–80% yields but with longer reaction times. This suggests a trade-off between efficiency and scalability.
Basic: What spectroscopic techniques are critical for structural elucidation?
- NMR :
- IR : Thioxo (C=S) stretch at ~1200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
- XRD : Resolve Z-configuration of the methylene bridge and spatial arrangement of substituents (e.g., dihedral angles between pyrazole and thiazolidinone rings) .
Advanced: How does the thioxo group influence reactivity in functionalization reactions?
The thioxo group (C=S):
- Participates in tautomerism : Enables keto-enol tautomerism, affecting nucleophilic attack sites during alkylation or acylation .
- Oxidation sensitivity : May oxidize to sulfonyl groups under harsh conditions (e.g., H₂O₂/acid), requiring inert atmospheres for reactions involving strong oxidants .
- Coordination potential : Acts as a ligand in metal-catalyzed reactions (e.g., Pd-mediated cross-couplings), though this remains underexplored for this compound .
Basic: What methodologies assess biological activity in preclinical studies?
- Molecular docking : Predict binding affinity to target enzymes (e.g., fungal 14-α-demethylase, PDB:3LD6) by analyzing hydrophobic interactions between the dimethoxyphenyl group and the enzyme’s active site .
- In vitro assays :
- Antifungal: Broth microdilution against Candida spp. (MIC values).
- Anti-inflammatory: COX-2 inhibition assays using ELISA .
Advanced: How does solvent choice impact the stability of this compound during storage?
- Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may accelerate hydrolysis of the tetrahydrofuranmethyl group over time.
- Ethanol/water mixtures : Preferred for long-term storage at –20°C to prevent thioxo oxidation .
- Solid-state stability : XRD data () shows no polymorphic transitions under dry conditions, making lyophilization a viable option.
Basic: How are regioselectivity challenges addressed in pyrazole functionalization?
- Directing groups : The 3,4-dimethoxyphenyl substituent on the pyrazole ring directs electrophilic substitution to the para position via resonance effects .
- Protection/deprotection : Temporary protection of the thioxo group (e.g., using Boc anhydride) prevents unwanted side reactions during pyrazole alkylation .
Advanced: What analytical methods validate purity in multi-step syntheses?
- HPLC-MS : Quantify impurities (e.g., deiodinated byproducts) using a C18 column and acetonitrile/water gradient .
- Elemental analysis : Match calculated/experimental C, H, N, S values (tolerate ≤0.3% deviation) .
- TGA-DSC : Confirm thermal stability up to 200°C, ensuring no solvent residues remain .
Basic: What are the implications of the Z-configuration in the methylene bridge?
The Z-configuration (evidenced by XRD ):
- Restricts rotational freedom, stabilizing the planar conformation for enhanced π-π stacking with biological targets.
- Impacts solubility: The cis arrangement increases dipole moments, improving aqueous solubility compared to the E-isomer.
Advanced: How can computational methods guide derivative design?
- DFT calculations : Predict redox potentials of the thioxo group to guide electrophilic substitution strategies .
- MD simulations : Model membrane permeability by calculating logP values (estimated ~3.5 for this compound) .
- SAR libraries : Machine learning models trained on pyrazole-thiazolidinone hybrids can prioritize substituents for anti-inflammatory or antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
